molecular formula C18H23N3O4 B3244239 2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid CAS No. 1609875-19-5

2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid

Cat. No.: B3244239
CAS No.: 1609875-19-5
M. Wt: 345.4
InChI Key: HWTKRSDRDIYMAA-UHFFFAOYSA-N
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Description

2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid is an organic compound that showcases a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid typically involves multi-step organic synthesis. The process starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the addition of the benzoic acid moiety.

  • Formation of Pyrazolo[4,3-c]pyridine Core:

    • Reagents: Ethyl acetoacetate, hydrazine hydrate.

    • Conditions: Reflux in ethanol, followed by cyclization under acidic conditions.

  • Attachment of the Benzoic Acid Moiety:

    • Reagents: 3,5-Dimethoxybenzoyl chloride.

    • Conditions: Reaction with the intermediate pyrazolo[4,3-c]pyridine in the presence of a base like triethylamine under anhydrous conditions.

Industrial Production Methods

While the detailed industrial production methods are proprietary, they typically involve large-scale adaptations of the laboratory synthesis processes with optimizations for yield, purity, and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Reagents: Potassium permanganate, hydrogen peroxide.

    • Conditions: Mild to moderate temperatures, depending on the desired level of oxidation.

  • Reduction:

    • Reagents: Lithium aluminum hydride, sodium borohydride.

    • Conditions: Anhydrous conditions to prevent decomposition.

  • Substitution:

    • Reagents: Various nucleophiles like amines or thiols.

    • Conditions: Can be carried out under basic or acidic conditions depending on the nucleophile.

Common Reagents and Conditions

  • Base-catalyzed Reactions: Sodium hydroxide, potassium carbonate.

  • Acid-catalyzed Reactions: Sulfuric acid, hydrochloric acid.

Major Products

Depending on the reactions, major products can include various derivatives like esterified or amidated forms, offering potential variations for different applications.

Scientific Research Applications

Chemistry

The compound is valuable in organic synthesis, particularly in the development of heterocyclic compounds and for studying reaction mechanisms.

Biology

It is being explored for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Research is ongoing into its potential use as a pharmacophore for developing new therapeutic agents, targeting specific enzymes or receptors.

Industry

Its derivatives are considered for material science applications, particularly in designing advanced materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism is subject to ongoing research. it is believed to interact with specific protein targets, inhibiting or modulating their activities. The pathways involved are typically those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid

  • 2-[(3-Propyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid

Uniqueness

2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Its ethyl group may confer unique steric and electronic effects compared to its methyl or propyl analogs.

There you go—a detailed look at this intriguing compound! Curious to dive deeper into any of these sections?

Biological Activity

The compound 2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic acid is a derivative of pyrazolo[4,3-c]pyridine and has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_2O_4, with a molecular weight of 342.38 g/mol. The structure features a pyrazolo[4,3-c]pyridine moiety which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have shown that compounds with similar pyrazolo structures exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) with IC50 values indicating effective inhibition of cell proliferation .
    • A recent study reported that the pyrazolo[4,3-c]pyridine derivatives demonstrated cytotoxic effects on these cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against a range of bacteria. In vitro studies revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria .
    • The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent in treating bacterial infections .
  • Neuroprotective Effects :
    • Research indicates that pyrazolo derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings are crucial for developing treatments for neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antibacterial Mechanism : Its antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Neuroprotective Mechanism : By reducing oxidative stress and inflammation in neural tissues, the compound may protect against neuronal damage .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Anticancer Evaluation :
    • A study evaluated a series of pyrazolo derivatives against MCF-7 cells, revealing that certain modifications to the structure significantly enhanced anticancer potency with IC50 values below 10 µM .
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that compounds derived from pyrazolo structures exhibited MIC values ranging from 8 to 32 µg/mL, highlighting their effectiveness compared to traditional antibiotics like ampicillin .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7< 10 µM
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Properties

IUPAC Name

2-[(3-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]-3,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-4-15-14-10-21(6-5-16(14)20-19-15)9-13-12(18(22)23)7-11(24-2)8-17(13)25-3/h7-8H,4-6,9-10H2,1-3H3,(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTKRSDRDIYMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC2=C1CN(CC2)CC3=C(C=C(C=C3OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid
Reactant of Route 2
2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid
Reactant of Route 3
Reactant of Route 3
2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid
Reactant of Route 4
2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid
Reactant of Route 5
Reactant of Route 5
2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid
Reactant of Route 6
2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid

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